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Compound of Interest

Compound Name: (R)-(-)-JQ1 Enantiomer

Cat. No.: B560675

An In-depth Technical Guide on the Chemical Properties and Solubility of (R)-(-)-JQ1

This technical guide provides a comprehensive overview of the chemical properties and
solubility of (R)-(-)-JQ1, the inactive enantiomer of the potent BET bromodomain inhibitor, (+)-
JQ1. This document is intended for researchers, scientists, and drug development
professionals.

Core Chemical Properties

(R)-(-)-JQ1 is the stereoisomer of (+)-JQ1 and serves as a crucial negative control in
experiments investigating the effects of BET bromodomain inhibition.[1][2][3] While structurally
similar to its active counterpart, it exhibits no significant binding affinity for BET bromodomains.

[3]14]
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Property Value Source
tert-butyl 2-[(9R)-7-(4-
chlorophenyl)-4,5,13-trimethyl-
3-thia-1,8,11,12-

IUPAC Name [5]

tetrazatricyclo[8.3.0.02,6]tridec
a-2(6),4,7,10,12-pentaen-9-

yllacetate

Molecular Formula C23H25CIN4O2S [1112]617]
Molecular Weight 456.99 g/mol [L1121171181191
CAS Number 1268524-71-5 [11[2]13]1[5]
Appearance White to yellow-white solid [1][9]

Purity >98% t0 99.79% (batch CIEI

dependent)

Relative Density

1.33 g/cm3

[1]

Solubility Profile

The solubility of (R)-(-)-JQ1 has been determined in various common laboratory solvents and

formulated for in vivo applications. Sonication is often recommended to aid dissolution.[1]

. lubil

Molar Equivalent

Solvent Solubility (mg/mL) Source
(mM)

DMSO 90 - 91 mg/mL ~197 - 199 mM [1]12]

Ethanol 91 mg/mL ~199 mM [2]

Water Insoluble N/A [2]

In Vivo Formulations
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Formulation Concentration Source

10% DMSO, 40% PEG300,

) 3.3 mg/mL (7.22 mM) [1]
5% Tween 80, 45% Saline
10% DMSO, 90% (20% SBE-
) ) = 2.75 mg/mL [3]
B-CD in Saline)
10% DMSO, 90% Corn OiIl > 2.75 mg/mL [3]

Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution for in vitro use.

Materials:

(R)-(-)-JQ1 solid powder

Anhydrous/fresh DMSO[2]

Vortex mixer

Sterile microcentrifuge tubes
Methodology:

o Calculate the mass of (R)-(-)-JQ1 required. For 1 mL of a 10 mM solution, 4.57 mg is needed
(Mass = Molarity x Volume x Molecular Weight).

e Weigh the calculated amount of (R)-(-)-JQ1 powder and place it into a sterile microcentrifuge
tube.

» Add the corresponding volume of fresh DMSO to the tube.

o Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or
sonication can be used to facilitate dissolution if necessary.[1]
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e Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-

thaw cycles.[3]

» Store the aliquots at -80°C for long-term stability (up to 1 year).[1][2][3]

Protocol: Stock Solution Preparation

(1. Weigh (R)-(-)-JQ1 Powder)

(2. Add fresh DMSO)

3. Vortex / Sonicate to Dissolve

'

4. Aliquot into smaller volumes

(5. Store at -80°C)

Click to download full resolution via product page

Workflow for preparing a stock solution of (R)-(-)-JQ1.

Preparation of an In Vivo Formulation
(PEG/Tween/Saline)

This protocol outlines the preparation of a formulation suitable for animal studies, based on a

method described by suppliers.[1]
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Materials:

(R)-(-)-JQ1 DMSO stock solution (e.g., 33 mg/mL)

PEG300

Tween 80

Saline (0.9% NaCl)

Sterile tubes

Methodology:

o Prepare the vehicle by sequentially combining the solvents. For a final volume of 1 mL, start
with 100 pL of DMSO.

e Add 400 pL of PEG300 to the DMSO and mix until the solution is clear.
e Add 50 pL of Tween 80 to the DMSO/PEG300 mixture and mix thoroughly.
e Add 450 pL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.

o To prepare the final drug formulation at 3.3 mg/mL, dissolve the appropriate amount of (R)-
(-)-JQ1 into the pre-mixed vehicle. Alternatively, use a concentrated DMSO stock and dilute it
with the other components. The solvents should be added sequentially.[1]

e Sonication is recommended to ensure the final solution is clear and homogenous.[1] The
formulation should be prepared fresh before use.[1]

Mechanism of Action: A Comparative Overview

(R)-(-)-JQ1 is biologically inactive because it does not bind to the acetyl-lysine recognition
pockets of BET family proteins, such as BRDA4.[4] In contrast, the active (+)-JQ1 enantiomer fits
into this pocket, displacing BRD4 from chromatin and thereby inhibiting the transcription of
target oncogenes like c-MYC.[10] This makes (R)-(-)-JQ1 an ideal negative control for
validating that an observed biological effect is due to specific BET bromodomain inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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